molecular formula C3H6NO2Si B14199976 CID 78067715

CID 78067715

Katalognummer: B14199976
Molekulargewicht: 116.17 g/mol
InChI-Schlüssel: WIACSPUCRAPTLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78067715” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “CID 78067715” involves several steps, including the selection of appropriate starting materials and the application of specific reaction conditions. One common synthetic route may involve the use of a Friedel-Crafts reaction, amidation, reduction, and protection reactions to achieve the desired product . Each step requires careful control of temperature, pressure, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of the compound with the identifier “this compound” may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and large-scale output.

Analyse Chemischer Reaktionen

Types of Reactions

The compound with the identifier “CID 78067715” can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving the compound with the identifier “this compound” typically require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require the presence of a solvent like tetrahydrofuran and a reducing agent. Substitution reactions often occur in the presence of catalysts or under reflux conditions to ensure complete conversion.

Major Products Formed

The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

The compound with the identifier “CID 78067715” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules and the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug development and its effects on specific molecular targets.

    Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which the compound with the identifier “CID 78067715” exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the compound’s structure and the context of its application, whether in a biological system or a chemical reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

The compound with the identifier “CID 78067715” can be compared to other similar compounds based on its structure and reactivity. Similar compounds may include those with analogous functional groups or similar molecular frameworks. Examples of similar compounds include those identified through PubChem’s 2-D and 3-D similarity searches .

Uniqueness

What sets the compound with the identifier “this compound” apart from similar compounds is its specific combination of functional groups and its unique reactivity profile. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed in closely related compounds.

Eigenschaften

Molekularformel

C3H6NO2Si

Molekulargewicht

116.17 g/mol

InChI

InChI=1S/C3H6NO2Si/c4-3(6-7)1-2-5/h2-3H,1,4H2

InChI-Schlüssel

WIACSPUCRAPTLC-UHFFFAOYSA-N

Kanonische SMILES

C(C=O)C(N)O[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.